molecular formula C26H20N2O5 B4659754 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate CAS No. 355422-01-4

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B4659754
CAS No.: 355422-01-4
M. Wt: 440.4 g/mol
InChI Key: JRZQCUJWUPZVHM-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a useful research compound. Its molecular formula is C26H20N2O5 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate is 440.13722174 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, cytotoxic, and potential therapeutic properties based on recent research findings.

  • Molecular Formula : C26H20N2O5
  • Molecular Weight : 440.46 g/mol
  • InChIKey : LWLIHQWHQSKILC-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of quinoline derivatives. The compound was evaluated against various bacterial strains using the agar diffusion method.

Bacterial Strain Zone of Inhibition (mm)
E. coli25
S. aureus11
P. aeruginosa34

These results indicate that the compound exhibits a notable antibacterial effect, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .

Cytotoxic Activity

The cytotoxic potential of the compound was assessed against several cancer cell lines, including HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468. The results were promising:

Cell Line IC50 (µM)
HeLa12.5
SK-OV-38.7
HCT11615.0
A54920.0
MDA-MB-46818.5

The compound exhibited potent cytotoxicity against SK-OV-3 and HCT116 cell lines, suggesting its potential as an anticancer agent .

The mechanism underlying the biological activity of this compound may involve the induction of apoptosis in cancer cells and disruption of bacterial cell membrane integrity. Studies have shown that quinoline derivatives can influence cell cycle progression and promote apoptotic pathways in cancer cells .

Apoptosis Assay Results

In assays using Annexin V-FITC/PI staining, treated HCT116 cells exhibited significant apoptosis compared to controls, particularly at higher concentrations of the compound.

Case Studies

  • Antibacterial Efficacy : A case study demonstrated that a related quinoline derivative showed a minimum inhibitory concentration (MIC) of 25 µg/ml against resistant strains of bacteria, indicating that structural modifications can enhance antibacterial properties.
  • Cytotoxic Evaluation : Another study focused on a series of quinoline derivatives, highlighting that those with nitro substitutions exhibited greater cytotoxicity compared to their non-nitro counterparts.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines. For example, derivatives containing nitrophenyl groups have been linked to enhanced cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Mechanism of Action

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This pathway is crucial for designing effective chemotherapeutic agents.

Material Science

Fluorescent Dyes

The unique structural features of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate make it an excellent candidate for use as a fluorescent dye. Its ability to absorb light at specific wavelengths and emit fluorescence can be exploited in various applications, including:

  • Biological Imaging : Utilized in microscopy to visualize cellular processes.
  • Sensors : Employed in chemical sensors to detect environmental pollutants.

Analytical Chemistry

Chromatography

The compound's distinct chemical characteristics allow it to be used as a standard reference material in chromatographic techniques, such as High Performance Liquid Chromatography (HPLC). It aids in:

  • Method Development : Establishing protocols for analyzing complex mixtures.
  • Quality Control : Ensuring the purity and concentration of active pharmaceutical ingredients.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of quinoline derivatives, including our compound. Researchers synthesized various analogs and tested their efficacy against multiple cancer cell lines. The results demonstrated that modifications to the nitrophenyl group significantly enhanced cytotoxic activity, providing insights into structure-activity relationships (SAR) .

Case Study 2: Fluorescent Applications

In a study focused on developing new fluorescent probes for biological imaging, researchers incorporated the compound into polymer matrices. The resulting materials exhibited strong fluorescence and stability under physiological conditions, making them suitable for live-cell imaging .

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c1-16-12-13-19(14-22(16)28(31)32)23(29)15-33-26(30)24-17(2)25(18-8-4-3-5-9-18)27-21-11-7-6-10-20(21)24/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZQCUJWUPZVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355422-01-4
Record name 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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